BenchChemオンラインストアへようこそ!

(Rac)-Norcantharidin

PP2A Inhibition PP1 Selectivity Enzyme Assay

Select (Rac)-Norcantharidin for rigorous phosphatase inhibition studies. This racemic isoform delivers well-characterized PP2A inhibition (IC50 3.0 μM) with 3-fold selectivity over PP1 (IC50 9.0 μM), serving as a reliable benchmark for inhibitor screening. Compared to cantharidin, it offers a superior in vivo safety window (LD50 2- to 5-fold higher) and quantifiably lower renal cellular ATP depletion (up to 4× less). Recognized as a dual c-Met/EGFR inhibitor, it is highly relevant for overcoming single-target EGFR resistance in colon cancer models. Insist on the defined, experimentally validated profile to avoid experimental errors caused by inappropriate compound interchangeability.

Molecular Formula C8H8O4
Molecular Weight 168.15 g/mol
CAS No. 51154-98-4
Cat. No. B7764364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Norcantharidin
CAS51154-98-4
Molecular FormulaC8H8O4
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESC1CC2C3C(C1O2)C(=O)OC3=O
InChIInChI=1S/C8H8O4/c9-7-5-3-1-2-4(11-3)6(5)8(10)12-7/h3-6H,1-2H2
InChIKeyJAABVEXCGCXWRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Rac)-Norcantharidin (CAS 51154-98-4): A Defined PP2A Inhibitor for Research & Procurement


(Rac)-Norcantharidin, also known as (Rac)-NCTD, is the racemic isoform of norcantharidin (NCTD), a synthetically derived, demethylated analog of the natural terpenoid cantharidin . It is a well-characterized small molecule that functions primarily as a potent inhibitor of the serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A), a mechanism linked to its anticancer properties [1]. This compound is of significant interest in oncology research and drug development, with studies highlighting its distinct pharmacological profile compared to its natural counterpart, cantharidin, as well as various synthetic analogs [2].

Why (Rac)-Norcantharidin is Not Interchangeable with Cantharidin or Common Analogs


In pharmaceutical research and preclinical development, assuming interchangeability between norcantharidin and its parent compound, cantharidin, or its derivatives can lead to significant experimental error. Critical differences exist in their toxicity profiles, specific enzyme inhibition potency and selectivity, and even their mechanisms of action at the cellular level [1][2]. For instance, while cantharidin exhibits potent PP2A inhibition, it is associated with severe nephrotoxicity and a narrow therapeutic window, limiting its clinical utility [3]. Norcantharidin was specifically designed to mitigate this toxicity, and direct comparative studies demonstrate quantifiable differences in lethal dose (LD50) and cellular ATP depletion [4]. Furthermore, subtle structural modifications in norcantharidin analogs can profoundly shift their selectivity between PP1 and PP2A, resulting in vastly different biological outcomes [5]. Therefore, scientific rigor demands the selection of the precise compound with the defined, experimentally validated characteristics provided in the following quantitative evidence guide.

Quantitative Evidence for (Rac)-Norcantharidin Differentiation in Scientific Research


Enhanced PP2A Selectivity over PP1 Compared to Cantharidin

Norcantharidin demonstrates a 3-fold selectivity for inhibiting PP2A over PP1. In a standardized in vitro enzyme assay, its IC50 for PP2A is 3.0 ± 0.4 μM, compared to an IC50 of 9.0 ± 1.4 μM for PP1 [1]. This is a clear differentiation from its parent compound, cantharidin, which is a potent but non-selective inhibitor of both phosphatases with reported IC50 values of 1.8 ± 0.4 μM for PP1 and 0.4 ± 0.1 μM for PP2A [2]. This shift in selectivity profile is a key factor for researchers designing experiments to dissect PP2A-dependent pathways.

PP2A Inhibition PP1 Selectivity Enzyme Assay

Significantly Reduced In Vivo Acute Toxicity (LD50) Compared to Cantharidin

The acute toxicity of norcantharidin is significantly lower than that of cantharidin, a primary driver for its development. In a recent murine study, the median lethal dose (LD50) for norcantharidin administered intraperitoneally was determined to be 11.77 mg/kg for male BDF1 mice and 8.86 mg/kg for females [1]. In contrast, historical data for cantharidin indicates a much higher toxicity, with an intraperitoneal LD50 in mice of approximately 2.1-4.4 mg/kg [2]. This represents a roughly 2- to 5-fold improvement in acute tolerability.

In Vivo Toxicology LD50 Safety Profile

Distinct Mechanism of Cell Death: Cytotoxic vs. Cytostatic in HepG2 Liver Cancer Cells

Norcantharidin and cantharidin induce growth inhibition through different primary mechanisms in HepG2 liver cancer cells. A direct comparative study using flow cytometry and clonogenic assays found that while a cytostatic effect is the primary cause of growth inhibition for cantharidin, a cytotoxic effect is the main contributing factor for norcantharidin [1]. This distinction was further supported by observing that norcantharidin treatment led to a significantly higher percentage of cells in the sub-G1 (apoptotic) phase compared to cantharidin at equipotent concentrations (IC50 values) [1].

Hepatocellular Carcinoma Mechanism of Action Cytotoxicity Assay

Reduced In Vitro Renal Cellular ATP Depletion Relative to Cantharidin

The reduced nephrotoxic potential of norcantharidin compared to cantharidin is quantifiable at the cellular level. In an in vitro assessment of renal toxicity, both compounds significantly decreased cellular ATP levels after a 24-hour incubation. However, the ATP decrease was up to 4 times greater with cantharidin than with nor-cantharidin at similar concentrations [1]. This suggests that norcantharidin is less disruptive to mitochondrial function and cellular energy metabolism in renal cells, providing a mechanistic basis for its improved tolerability.

Nephrotoxicity ATP Depletion Renal Cell Assay

Key Research Application Scenarios for (Rac)-Norcantharidin


Investigating PP2A-Mediated Signaling in Oncology

(Rac)-Norcantharidin is the preferred tool compound for studies requiring a PP2A inhibitor with a defined selectivity profile (3-fold over PP1) and lower cytotoxicity than cantharidin [1]. Its well-characterized IC50 values for PP1 (9.0 μM) and PP2A (3.0 μM) make it suitable for use as a benchmark in the development and screening of novel phosphatase inhibitors, as demonstrated in multiple medicinal chemistry campaigns [2].

In Vivo Studies of Liver Cancer Requiring a Defined Toxicological Profile

For in vivo research, particularly in models of hepatocellular carcinoma (HCC), (Rac)-Norcantharidin offers a superior safety window compared to cantharidin, with an LD50 that is 2- to 5-fold higher [3]. Its distinct cytotoxic (vs. cytostatic) mechanism in HepG2 cells also makes it a relevant compound for studying specific cell death pathways in liver cancer [4]. This allows for more robust dose-response studies with reduced risk of premature animal mortality.

Renal Toxicity and Safety Pharmacology Studies

Due to its quantifiably lower impact on renal cellular ATP depletion—up to 4 times less than cantharidin—norcantharidin is a valuable tool for dissecting the mechanisms of nephrotoxicity associated with this class of compounds [5]. It serves as a less toxic comparator in studies aimed at developing safer PP2A-targeting therapies or understanding the molecular basis of cantharidin-induced renal injury.

Drug Discovery for EGFR/c-Met Dual Inhibition

(Rac)-Norcantharidin is recognized as a dual inhibitor of the receptor tyrosine kinases c-Met and EGFR . This property makes it a relevant positive control or starting point for drug discovery programs focused on overcoming resistance to single-target EGFR inhibitors in colon and other cancers. Its ability to suppress the expression and phosphorylation of both targets provides a unique pharmacological profile for in vitro validation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-Norcantharidin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.